

Total Synthesis of (+)-Leinamycin: Application Notes and Protocols

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Compound of Interest

Compound Name: *Leinamycin*

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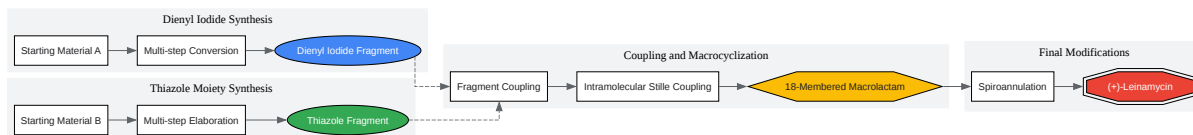
This document provides detailed protocols and quantitative data for the total synthesis of the potent antitumor antibiotic, (+)-**Leinamycin**. The methodologies outlined are based on the groundbreaking first total synthesis reported by Kanda and Fukuyama. This resource is intended to serve as a comprehensive guide for researchers in synthetic organic chemistry and drug development.

Introduction

Leinamycin is a unique natural product featuring a complex 18-membered macrolactam ring, a spiro-fused 1,3-dioxo-1,2-dithiolane moiety, and a thiazole unit.^[1] Its remarkable antitumor activity, which is proposed to occur via thiol-activated DNA alkylation, has made it a compelling target for total synthesis.^{[2][3][4]} The first total synthesis of (+)-**Leinamycin** was a landmark achievement, establishing a foundation for the synthesis of analogues and further investigation of its biological activity.

Overall Synthetic Strategy

The synthetic approach developed by Fukuyama and Kanda involves a convergent strategy. The key fragments, a highly functionalized dienyl iodide and a thiazole-containing moiety, are synthesized separately and then coupled. A subsequent intramolecular Stille coupling is employed to construct the 18-membered macrolactam core. The final stages of the synthesis focus on the stereoselective installation of the unique spiro-fused dithiolanone ring system.



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Caption: Overall workflow of the total synthesis of (+)-**Leinamycin**.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the total synthesis of (+)-**Leinamycin** as reported by Kanda and Fukuyama.

Step	Starting Material	Product	Reagents and Conditions	Yield (%)
Dienyl Iodide Synthesis				
Aldol Reaction	Dioxolanone	Cyclohexenone Adduct	LDA, 3-ethoxy-2-cyclohexen-1-one	-
Oxidative Cleavage	α -Ketol	Aldehyde	Periodic acid	-
Takai-Utimoto Olefination	Aldehyde	(E)-Vinyl Iodide	CHI ₃ , CrCl ₂	66
Thiazole Moiety Synthesis				
Hantzsch Thiazole Synthesis	Thioamide and α -haloketone	Hydroxy Thiazole	-	-
Dibromomethylation	Aldehyde	Dibromo Olefin	CBr ₄ , PPh ₃	-
Fragment Coupling and Macrocyclization				
Sonogashira Coupling	(E)-Vinyl Iodide	Coupled Product	Pd(PPh ₃) ₄ , Cul, Et ₃ N	73
Macrolactamization	Seco-acid	18-Membered Lactam	BOP-Cl, i-Pr ₂ NEt	91
Final Steps				
Dithiolanone Formation	Macrolactam	(+)-Leinamycin	Lawesson's reagent, then oxidation	-

Experimental Protocols: Key Experiments

Synthesis of the (E)-Vinyl Iodide Fragment

This protocol describes the key Takai-Utimoto olefination to install the vinyl iodide functionality.

Procedure:

- To a solution of the aldehyde precursor (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of iodoform (2.0 eq) in THF.
- Slowly add a suspension of chromium(II) chloride (6.0 eq) in THF to the reaction mixture.
- Stir the mixture at room temperature for 2 hours.
- Quench the reaction with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the (E)-vinyl iodide.

Sonogashira Coupling of Key Fragments

This protocol details the crucial coupling of the dienyl iodide and the thiazole-containing fragments.

Procedure:

- To a solution of the (E)-vinyl iodide (1.0 eq) and the terminal alkyne of the thiazole fragment (1.2 eq) in a mixture of toluene and triethylamine (4:1) under an argon atmosphere, add copper(I) iodide (0.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- Stir the reaction mixture at room temperature for 12 hours.
- Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

- Purify the residue by flash column chromatography on silica gel to yield the coupled product.

Macrolactamization via Intramolecular Stille Coupling

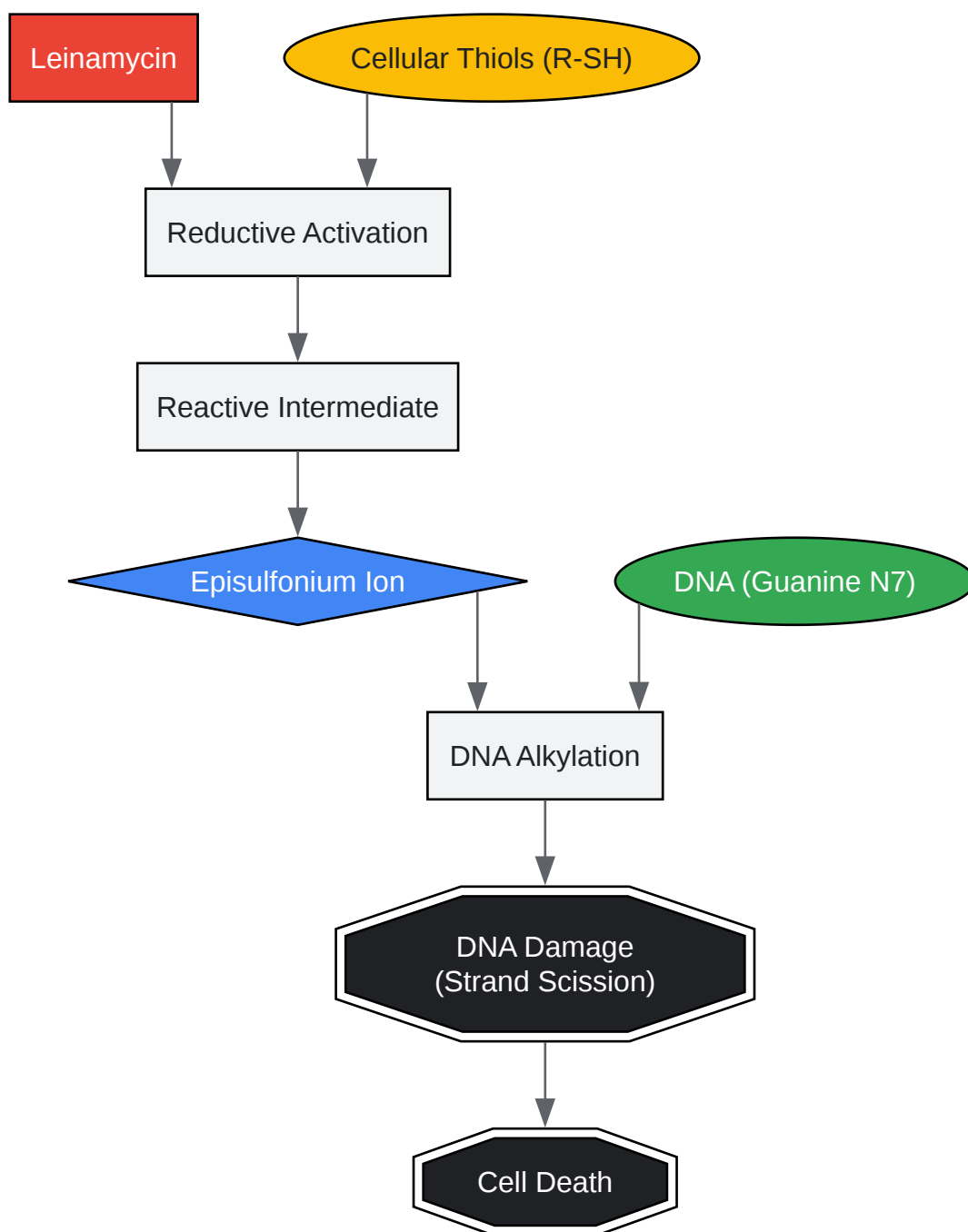
This protocol outlines the formation of the 18-membered macrolactam core.

Procedure:

- To a solution of the seco-acid precursor (1.0 eq) in anhydrous toluene at 60 °C under an argon atmosphere, add BOP-Cl (1.5 eq) and diisopropylethylamine (3.0 eq).
- Stir the reaction mixture at 60 °C for 20 minutes.
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to give the 18-membered lactam.

Mechanism of Action: DNA Alkylation

Leinamycin is believed to exert its cytotoxic effects through a unique mechanism of DNA damage. The 1,3-dioxo-1,2-dithiolane moiety is essential for its activity. In the presence of cellular thiols, the dithiolane ring is reductively cleaved, initiating a cascade that ultimately generates a reactive episulfonium ion. This electrophilic species then alkylates DNA, primarily at the N7 position of guanine bases, leading to DNA strand scission and cell death.^{[2][4]}



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Caption: Proposed mechanism of action of **Leinamycin** leading to cell death.

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